molecular formula C18H22N4O7S3 B2829689 N1-(4-sulfamoylphenethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 874804-79-2

N1-(4-sulfamoylphenethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2829689
CAS No.: 874804-79-2
M. Wt: 502.58
InChI Key: ZPJNOAOFHIKISY-UHFFFAOYSA-N
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Description

N1-(4-sulfamoylphenethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-sulfamoylphenethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide can be approached through a multi-step process involving the following key steps:

    Formation of the oxazolidine ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the thiophen-2-ylsulfonyl group: This step involves the sulfonylation of the oxazolidine ring using thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the sulfamoylphenethyl group: This can be done by reacting 4-sulfamoylphenethylamine with an activated ester or acid chloride derivative of the oxazolidine intermediate.

    Formation of the oxalamide linkage: The final step involves coupling the intermediate with oxalyl chloride or a similar reagent to form the oxalamide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N1-(4-sulfamoylphenethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxalamide linkage can be reduced to form amine derivatives.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of enzymes or receptors due to its complex structure.

    Medicine: As a candidate for drug development, particularly in the treatment of diseases where sulfonamide or oxazolidine derivatives are effective.

    Industry: As a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(4-sulfamoylphenethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide would depend on its specific application. In medicinal chemistry, it could act by:

    Binding to enzyme active sites: Inhibiting enzyme activity by mimicking the substrate or binding irreversibly.

    Interacting with receptors: Modulating receptor activity by acting as an agonist or antagonist.

    Disrupting cellular pathways: Interfering with key molecular pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamide derivatives: Compounds with similar sulfonamide groups, such as sulfamethoxazole.

    Oxazolidine derivatives: Compounds with oxazolidine rings, such as linezolid.

    Thiophene derivatives: Compounds with thiophene rings, such as thiophene-2-carboxylic acid.

Uniqueness

N1-(4-sulfamoylphenethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is unique due to its combination of functional groups, which can confer specific chemical and biological properties not found in simpler compounds

Properties

IUPAC Name

N-[2-(4-sulfamoylphenyl)ethyl]-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazolidin-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O7S3/c19-31(25,26)14-5-3-13(4-6-14)7-8-20-17(23)18(24)21-12-15-22(9-10-29-15)32(27,28)16-2-1-11-30-16/h1-6,11,15H,7-10,12H2,(H,20,23)(H,21,24)(H2,19,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJNOAOFHIKISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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